molecular formula C11H12N2 B3392309 2-cyclopropyl-1H-indol-5-amine CAS No. 952664-86-7

2-cyclopropyl-1H-indol-5-amine

Cat. No. B3392309
M. Wt: 172.23 g/mol
InChI Key: HAWGARJMIORRKH-UHFFFAOYSA-N
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Description

2-cyclopropyl-1H-indol-5-amine is a chemical compound with a molecular weight of 172.23 . The physical form of this compound is a powder .


Synthesis Analysis

The synthesis of indole derivatives, such as 2-cyclopropyl-1H-indol-5-amine, has been a central theme in organic synthesis over the last century . Various methods have been developed, many of which involve the construction of the indole ring system from an existing benzene ring bearing the appropriate functionality .


Molecular Structure Analysis

The molecular structure of 2-cyclopropyl-1H-indol-5-amine consists of a cyclopropyl group attached to the 2-position of an indole ring, and an amine group attached to the 5-position .


Chemical Reactions Analysis

Indole derivatives, including 2-cyclopropyl-1H-indol-5-amine, exhibit a wide range of chemical reactivity. They are known to undergo electrophilic substitution reactions readily due to the presence of excessive π-electrons .


Physical And Chemical Properties Analysis

2-cyclopropyl-1H-indol-5-amine is a powder with a molecular weight of 172.23 . It is stored at a temperature of 4 degrees Celsius .

Safety And Hazards

The safety information for 2-cyclopropyl-1H-indol-5-amine indicates that it has a GHS07 pictogram, with the signal word "Warning" . More detailed safety and hazard information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

Indole derivatives, including 2-cyclopropyl-1H-indol-5-amine, have diverse biological activities and immense potential for further exploration for new therapeutic possibilities . The development of new methodologies for the synthesis of indole derivatives continues to be an active area of research .

properties

IUPAC Name

2-cyclopropyl-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-3-4-10-8(5-9)6-11(13-10)7-1-2-7/h3-7,13H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWGARJMIORRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(N2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306845
Record name 2-Cyclopropyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-1H-indol-5-amine

CAS RN

952664-86-7
Record name 2-Cyclopropyl-1H-indol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952664-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-cyclopropyl-5-nitro-1H-indole (1.3 g, 6.4 mmol) in MeOH (30 mL) was added Raney Nickel (0.3 g) under nitrogen atmosphere. The mixture was stirred under hydrogen atmosphere (1 atm) at room temperature overnight. The catalyst was filtered through a Celite pad and the filtrate was evaporated under vacuum to give the crude product, which was purified by column chromatography on silica gel (petroleum ether/ethyl acetate=5/1) to give 2-cyclopropyl-1H-indol-5-amine (510 mg, 56%). 1H NMR (400 MHz, CDCl3) δ 6.89 (d, J=8.4 Hz, 1H), 6.50 (d, J=1.6 Hz, 1H), 6.33 (dd, J=2.0, 8.4 Hz, 1H), 5.76 (s, 1H), 4.33 (brs, 2H), 1.91-1.87 (m, 1H), 0.90-0.85 (m, 2H), 0.70-0.66 (m, 2H); MS (ESI) m/e (M+H+) 173.2.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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